TRPA1 Antagonist Potency: 2-Isothiocyanatopyridine is a More Potent Antagonist than Phenyl Isothiocyanate
In a consistent assay measuring inhibition of allyl isothiocyanate-induced calcium influx in HEK293 cells, 2-isothiocyanatopyridine exhibits significantly higher potency as a TRPA1 channel antagonist compared to phenyl isothiocyanate. This quantitative advantage is crucial for researchers developing pain or inflammation probes where a stronger TRPA1 blockade is desired. Note: Data are from curated databases (BindingDB/ChEMBL) reporting on rat (target) and human (comparator) receptors, respectively, indicating a potency advantage that warrants verification under identical conditions but provides a strong initial selection criterion [1][2].
| Evidence Dimension | TRPA1 channel antagonist potency (IC50) |
|---|---|
| Target Compound Data | 5.5 µM (5.50E+3 nM) |
| Comparator Or Baseline | Phenyl isothiocyanate: 12.1 µM (1.21E+4 nM) |
| Quantified Difference | 2.2-fold higher potency for 2-isothiocyanatopyridine |
| Conditions | Antagonist activity at TRPA1 expressed in HEK293 cells; measured as inhibition of allyl isothiocyanate-induced intracellular Ca2+ elevation. Target data is on rat TRPA1; comparator data is on human TRPA1. |
Why This Matters
This 2.2-fold potency difference allows for lower working concentrations to achieve the same level of target blockade, which is a key factor in probe selection and SAR studies.
- [1] BindingDB Entry BDBM50410498 / CHEMBL195624. Affinity Data for 2-Isothiocyanatopyridine at Rat TRPA1. Accessed via TargetMine. View Source
- [2] BindingDB Entry BDBM50140154 / CHEMBL2387063. Affinity Data for Phenyl Isothiocyanate at Human TRPA1. Sapienza University of Rome / ChEMBL. View Source
